[3-[(Dimethylamino)methyl]cyclobutyl]methanol
CAS No.:
Cat. No.: VC18773858
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | [3-[(dimethylamino)methyl]cyclobutyl]methanol |
| Standard InChI | InChI=1S/C8H17NO/c1-9(2)5-7-3-8(4-7)6-10/h7-8,10H,3-6H2,1-2H3 |
| Standard InChI Key | YXDOCLDGCQSJFS-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1CC(C1)CO |
Introduction
Structural and Physicochemical Properties
The molecular architecture of [3-[(Dimethylamino)methyl]cyclobutyl]methanol features a four-membered cyclobutane ring, which imposes significant steric strain and influences the compound’s conformational stability. The dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the 3-position introduces a tertiary amine moiety capable of participating in hydrogen bonding and electrostatic interactions. Conversely, the hydroxymethyl (-CH₂OH) group at the 1-position provides a polar site for nucleophilic or oxidative transformations.
Key physicochemical properties include:
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Solubility: Moderate solubility in polar solvents (e.g., water, methanol) due to the hydroxyl group, and partial solubility in nonpolar solvents owing to the cyclobutane ring.
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Boiling Point: Estimated at ~200–220°C based on analogous cyclobutylmethanol derivatives.
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Density: Approximately 0.95–1.05 g/cm³, typical for small cyclic alcohols.
The compound’s stereochemistry, particularly the spatial arrangement of substituents on the cyclobutane ring, significantly affects its reactivity. For instance, cis configurations may enhance intermolecular interactions compared to trans isomers.
Synthetic Methodologies
Mannich Reaction-Based Synthesis
A primary route to [3-[(Dimethylamino)methyl]cyclobutyl]methanol involves the Mannich reaction, where cyclobutanone reacts with dimethylamine and formaldehyde under acidic conditions. This one-pot synthesis proceeds via the formation of an iminium intermediate, which undergoes nucleophilic attack by the cyclobutanone enolate. Subsequent reduction of the resulting β-amino ketone yields the target alcohol.
Reaction Conditions:
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Temperature: 0–25°C to minimize side reactions.
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Catalyst: Hydrochloric acid or acetic acid.
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Reducing Agent: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Yield Optimization:
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Solvent choice (e.g., tetrahydrofuran for enhanced enolate stability).
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Slow addition of formaldehyde to prevent polymerization.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve heat and mass transfer, critical for managing the exothermic nature of the Mannich reaction. Purification is achieved through fractional distillation or recrystallization, with yields exceeding 80% in optimized setups.
Reactivity and Functional Transformations
The compound’s dual functional groups enable diverse chemical transformations:
Oxidation
The hydroxymethyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO₄ (in acidic conditions) or CrO₃. For example:
Reduction
Selective reduction of the dimethylamino group is challenging but achievable with LiAlH₄, yielding primary amines.
Substitution Reactions
The dimethylamino group undergoes nucleophilic substitution with halides or thiols under basic conditions, facilitating the synthesis of sulfur- or halogen-containing analogs.
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for synthesizing complex molecules, including heterocycles and chiral ligands. Its rigid structure is advantageous in asymmetric catalysis, where stereochemical control is critical.
Material Science
Incorporation into polymers enhances thermal stability and rigidity, making it a candidate for high-performance plastics.
Comparative Analysis with Structural Analogs
| Property | [3-[(Dimethylamino)methyl]cyclobutyl]methanol | cis-2-[3-(Dimethylamino)cyclobutyl]ethanol |
|---|---|---|
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |
| Boiling Point | ~200–220°C | ~210–230°C |
| Solubility in Water | Moderate | Low |
| Application | Catalysis, pharmaceuticals | Solvent, polymer synthesis |
The ethanol derivative’s longer alkyl chain reduces polarity, favoring nonpolar applications.
Future Directions and Challenges
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Biological Screening: Comprehensive in vitro and in vivo studies to assess therapeutic potential.
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Green Chemistry: Solvent-free or microwave-assisted synthesis to improve sustainability.
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